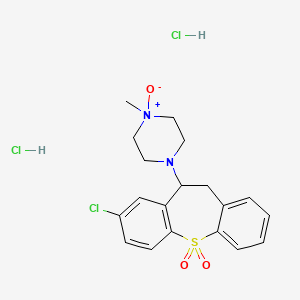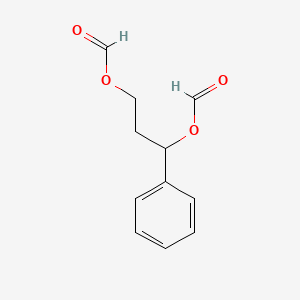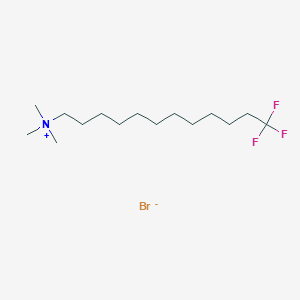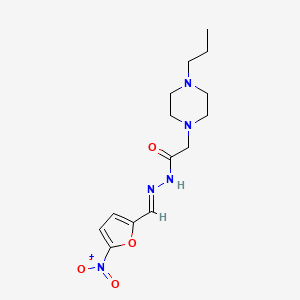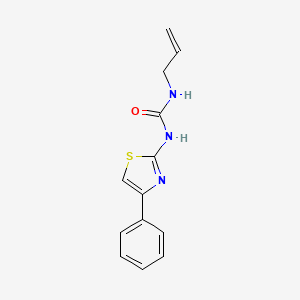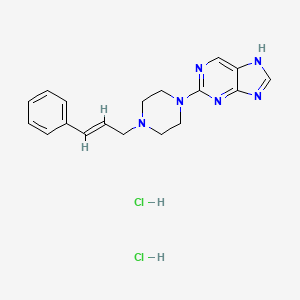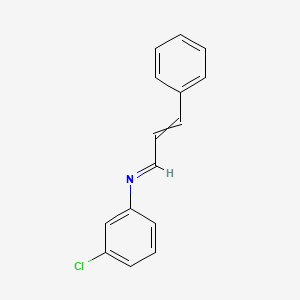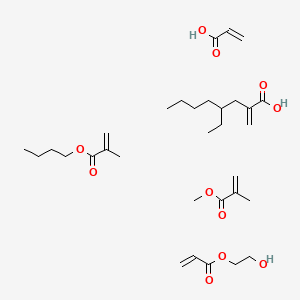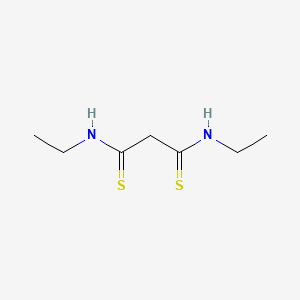
N~1~,N~3~-Diethylpropanebis(thioamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Diethylpropanebis(thioamide) is a compound belonging to the class of thioamides, which are sulfur analogs of amides Thioamides are known for their unique chemical properties, including altered nucleophilicity and hydrogen bonding characteristics due to the substitution of oxygen with sulfur in the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Diethylpropanebis(thioamide) typically involves the thionation of corresponding amides using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P~2~S~5~). One common method involves the reaction of diethylpropanediamide with Lawesson’s reagent in an appropriate solvent like toluene under reflux conditions . The reaction proceeds through the formation of a thiocarbonyl intermediate, which then converts to the desired thioamide.
Industrial Production Methods
For industrial-scale production, a column-free and aqueous waste-free process has been developed using Lawesson’s reagent. This method involves the use of ethanol or ethylene glycol to decompose by-products, simplifying the purification process and reducing waste . This approach is advantageous for large-scale synthesis due to its efficiency and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Diethylpropanebis(thioamide) can undergo various chemical reactions, including:
Oxidation: Thioamides can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of thioamides can yield corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: Thioamides can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thioamides
Scientific Research Applications
N~1~,N~3~-Diethylpropanebis(thioamide) has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1,N~3~-Diethylpropanebis(thioamide) involves its interaction with molecular targets through the formation of covalent adducts. For example, thioamides can form covalent bonds with nicotinamide adenine dinucleotide (NAD), inhibiting enzymes such as InhA in Mycobacterium tuberculosis . This inhibition disrupts essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Propylthiouracil: Used for the treatment of hyperthyroidism.
Thiamazole: Another antithyroid drug.
Etionamide and Protionamide: Used for the treatment of tuberculosis.
Uniqueness
N~1~,N~3~-Diethylpropanebis(thioamide) is unique due to its specific structural features and reactivity. Compared to other thioamides, it offers distinct advantages in terms of stability and target affinity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
38534-98-4 |
|---|---|
Molecular Formula |
C7H14N2S2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
N,N'-diethylpropanedithioamide |
InChI |
InChI=1S/C7H14N2S2/c1-3-8-6(10)5-7(11)9-4-2/h3-5H2,1-2H3,(H,8,10)(H,9,11) |
InChI Key |
RUUSCVCVIXAOCB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)CC(=S)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


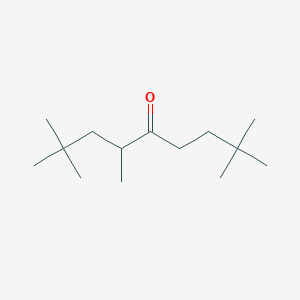
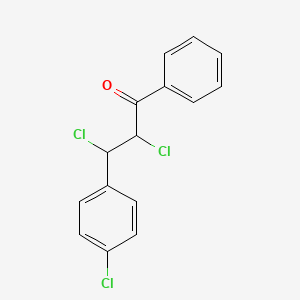

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
